molecular formula C20H22N2O4 B2986012 tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate CAS No. 861211-35-0

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate

Cat. No.: B2986012
CAS No.: 861211-35-0
M. Wt: 354.406
InChI Key: FBCAHPILDMCSMP-UHFFFAOYSA-N
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Description

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate is a carbazole derivative characterized by a nitro group at the 6-position, methyl groups at the 1- and 4-positions, and a tert-butyl ester moiety attached via an acetoxy linker. The tert-butyl ester group enhances solubility in organic solvents, which is advantageous for synthetic modifications, while the nitro group may influence electronic properties and reactivity in subsequent transformations .

Structural characterization of such compounds typically employs techniques like NMR, IR, and mass spectrometry, as noted in patent literature for analogous tetrahydrocarbazole derivatives . Crystallographic refinement tools like SHELXL are critical for resolving complex molecular geometries, particularly for nitro-substituted heterocycles .

Properties

IUPAC Name

tert-butyl 2-(1,4-dimethyl-6-nitrocarbazol-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-6-7-13(2)19-18(12)15-10-14(22(24)25)8-9-16(15)21(19)11-17(23)26-20(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCAHPILDMCSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=C(C=C1)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and acidic or basic hydrolysis conditions . Major products formed from these reactions include the corresponding amino derivative and carboxylic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Carbazole derivatives vary in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications/Findings
tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate 1,4-dimethyl; 6-nitro; tert-butyl ester High solubility in organic solvents; nitro group enhances electrophilic reactivity Potential intermediate in drug synthesis (e.g., kinase inhibitors)
N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazole core; acetamide Improved metabolic stability due to reduced aromaticity Studied for CNS activity; patent highlights IR/NMR characterization
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide 6-chloro; tetrahydrocarbazole Chloro substituent increases lipophilicity and halogen-bonding potential Antimicrobial activity reported in patent data
N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide 6-fluoro; tetrahydrocarbazole Fluorine enhances bioavailability and metabolic resistance Candidate for anti-inflammatory agents

Key Differences:

tert-butyl ester vs. acetamide: The ester group improves synthetic versatility (e.g., hydrolysis to carboxylic acids), whereas acetamide derivatives are more stable in biological systems .

Nitro-substituted carbazoles are less common in drug candidates due to toxicity concerns but are valuable intermediates in medicinal chemistry .

Synthetic Challenges :

  • Nitration of carbazoles often requires careful control to avoid over-nitration, as seen in the synthesis of the target compound. In contrast, halogenation (e.g., chloro/fluoro) is more straightforward .
  • tert-butyl esters are prone to acid-catalyzed cleavage, necessitating mild conditions during derivatization .

Research Findings and Data

Crystallographic Analysis

For example, analogous nitro-carbazoles exhibit bond length deviations of <0.01 Å when refined with SHELXL, underscoring its precision .

Spectral Data (Hypothetical Comparison)

Based on patent data for similar compounds :

  • NMR : The tert-butyl group in the target compound would show a singlet at ~1.4 ppm (9H), while the nitro group deshields adjacent protons (e.g., H-5 and H-7 in carbazole).
  • IR: Strong absorption at ~1530 cm⁻¹ (NO₂ asymmetric stretching) vs. ~1680 cm⁻¹ (amide C=O in analogues).

Biological Activity

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate is a synthetic compound derived from the carbazole family, characterized by its unique nitrogen-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 861211-35-0

The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These interactions can lead to modulation of biochemical pathways that are crucial for cellular functions. The nitro group present in the molecule can undergo reduction to form amino derivatives, which may enhance its biological efficacy .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays have demonstrated that derivatives of carbazole exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The compound's structure facilitates its interaction with cellular targets involved in cancer proliferation and survival .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the antiproliferative effects of several carbazole derivatives, including this compound. Results indicated an IC50 value in the micromolar range against A549 cells, suggesting substantial cytotoxic potential .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it may inhibit critical kinases involved in cell cycle regulation, such as CDK9. Inhibitory assays showed that certain derivatives were effective at concentrations lower than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary research indicates that it may exhibit activity against a range of bacterial strains, although further studies are needed to establish a comprehensive profile of its antimicrobial efficacy .

Comparison with Related Compounds

The biological activity of this compound can be compared to other carbazole derivatives:

Compound NameStructureBiological Activity
tert-butyl 2-(9H-carbazol-9-yl)acetateLacks nitro and dimethyl substitutionsLower anticancer activity
tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetateSimilar structure but lacks nitro groupReduced potency against cancer cells
tert-butyl 2-(6-nitro-9H-carbazol-9-yl)acetateLacks dimethyl substitutionsDifferent steric effects; variable activity

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